molecular formula C18H20F2N2O2 B7008973 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B7008973
M. Wt: 334.4 g/mol
InChI Key: QBAXQHSYZVCRRQ-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a pyridine ring substituted with a difluoromethyl group, an ethyl group, and a chromen-3-amine moiety

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-11(13-6-7-15(18(19)20)21-9-13)22-14-8-12-4-3-5-16(23-2)17(12)24-10-14/h3-7,9,11,14,18,22H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXQHSYZVCRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the chromen-3-amine moiety. The difluoromethyl group can be introduced via difluoromethylation reactions, which often require specific reagents and catalysts . The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridine derivatives and chromen-3-amine analogs. Examples might include:

Uniqueness

What sets N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications .

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